molecular formula C19H23N3O2 B7514249 cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone

cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone

Cat. No. B7514249
M. Wt: 325.4 g/mol
InChI Key: SCJJULXKHACFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential use as a tool compound for studying various biological processes. In

Mechanism of Action

The mechanism of action of cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone involves the inhibition of PARP-1 activity. PARP-1 is an enzyme that is involved in DNA repair processes. Inhibition of PARP-1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone are primarily related to its inhibition of PARP-1 activity. This inhibition can lead to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone in lab experiments is its specificity for PARP-1 inhibition. This compound has been shown to be highly selective for PARP-1, making it a valuable tool compound for studying PARP-1 activity. One limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone. One direction is to explore its potential as a therapeutic target for cancer treatment. Another direction is to study its effects on other biological processes that are involved in DNA repair. Additionally, further research is needed to explore its potential toxicity and limitations for use in lab experiments.

Synthesis Methods

The synthesis of cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone involves several steps. The starting material for the synthesis is 4,6-dimethyl-1H-indole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the intermediate compound, which is then reacted with cyclopropylamine to form the final product.

Scientific Research Applications

Cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone has been used as a tool compound for studying various biological processes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. This inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic target for cancer treatment.

properties

IUPAC Name

cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-9-13(2)15-11-17(20-16(15)10-12)19(24)22-7-5-21(6-8-22)18(23)14-3-4-14/h9-11,14,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJULXKHACFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)N3CCN(CC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone

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